2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl. It is a derivative of pyridine, characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring and an ethanamine group at the 4th position. This compound is commonly used in pharmaceutical research and development due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Nucleophilic Substitution: The 3,5-difluoropyridine undergoes nucleophilic substitution with an appropriate ethanamine derivative under controlled conditions.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, filtration, and drying to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, potentially altering the ethanamine group.
Substitution: A variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Difluoropyridin-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine hydrochloride
- 2-(3,5-Dibromopyridin-4-yl)ethan-1-amine hydrochloride
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine atoms in 2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride imparts unique electronic properties compared to its chloro and bromo analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities and pharmacokinetic properties due to the influence of fluorine on molecular interactions .
Properties
CAS No. |
1314907-15-7 |
---|---|
Molecular Formula |
C7H9ClF2N2 |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
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